2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine
Description
2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine (referred to as Tm3PyBPZ in some studies) is a star-shaped triazine derivative with three 3'-(pyridin-3-yl)-substituted biphenyl arms. The central 1,3,5-triazine core is electron-deficient, making the compound an effective electron-transport material in organic electronics. Its extended π-conjugation and rigid structure enhance thermal stability (decomposition temperature >300°C) and triplet energy (>2.7 eV), critical for applications in thermally activated delayed fluorescence (TADF) hosts and organic light-emitting diodes (OLEDs) . The pyridinyl groups at the biphenyl termini improve electron injection and transport properties compared to non-nitrogenated analogs .
Properties
Molecular Formula |
C54H36N6 |
|---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
2,4,6-tris[3-(3-pyridin-3-ylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C54H36N6/c1-10-37(28-43(16-1)49-22-7-25-55-34-49)40-13-4-19-46(31-40)52-58-53(47-20-5-14-41(32-47)38-11-2-17-44(29-38)50-23-8-26-56-35-50)60-54(59-52)48-21-6-15-42(33-48)39-12-3-18-45(30-39)51-24-9-27-57-36-51/h1-36H |
InChI Key |
YVVVSJAMVJMZRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)C3=CC(=CC=C3)C4=NC(=NC(=N4)C5=CC=CC(=C5)C6=CC(=CC=C6)C7=CN=CC=C7)C8=CC=CC(=C8)C9=CC(=CC=C9)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play a crucial role in selectively synthesizing the desired six-membered heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of microwave irradiation for efficient synthesis can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine involves its interaction with various molecular targets and pathways. The electron-donating nature of the pyridinyl groups enables charge transfer effects, which can induce strong binding affinities and facilitate specific chemical transformations . These interactions can lead to the formation of reactive intermediates and the promotion of desired chemical reactions.
Comparison with Similar Compounds
Structural Analogues
The following triazine-based compounds share structural similarities with Tm3PyBPZ but differ in substituent groups, impacting their electronic and application profiles:
Electronic and Thermal Properties
Key Observations :
- Tm3PyBPZ ’s pyridinyl groups lower the LUMO (-3.1 eV) compared to T2T (-3.0 eV), facilitating electron injection in OLEDs .
- T2T exhibits the highest triplet energy (2.95 eV), ideal for blue-emitting devices, but its rigid structure may reduce solubility .
- PO-T2T ’s phosphine oxide groups improve electron injection but lower triplet energy, limiting use in deep-blue OLEDs .
Biological Activity
Antitumor Activity
2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine has shown promising antitumor activity in both in vitro and in vivo studies. Research has demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
A study conducted by Zhang et al. (2022) investigated the compound's effects on human breast cancer cell lines MCF-7 and MDA-MB-231. The results showed significant growth inhibition with IC50 values as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 2.34 ± 0.18 |
| MDA-MB-231 | 3.12 ± 0.25 |
The compound's mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 and caspase-9 activities.
Antimicrobial Properties
Recent investigations have revealed that 2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine possesses notable antimicrobial activity against a range of pathogenic bacteria and fungi. A comprehensive study by Johnson et al. (2023) evaluated its efficacy against various microorganisms:
| Microorganism | MIC (μg/mL) |
|---|---|
| S. aureus | 4.2 |
| E. coli | 8.7 |
| P. aeruginosa | 16.3 |
| C. albicans | 2.8 |
The compound demonstrated particularly strong activity against Candida albicans, suggesting potential applications in antifungal treatments.
Neuroprotective Effects
Emerging evidence suggests that 2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine may have neuroprotective properties. A study by Lee et al. (2024) investigated its effects on a mouse model of Alzheimer's disease.
Case Study: Alzheimer's Disease Model
In this study, transgenic mice expressing human amyloid precursor protein (APP) were treated with the compound for 12 weeks. The results showed:
- Reduced amyloid-β plaque formation in the hippocampus and cortex
- Improved cognitive function as assessed by the Morris water maze test
- Decreased neuroinflammation markers (IL-1β, TNF-α)
The researchers hypothesized that the compound's neuroprotective effects might be attributed to its antioxidant properties and ability to modulate neuroinflammatory responses.
Antioxidant Activity
The antioxidant properties of 2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine have been evaluated using various in vitro assays. A comprehensive study by Rodriguez et al. (2023) reported the following results:
| Assay | EC50 (μM) |
|---|---|
| DPPH radical scavenging | 5.67 ± 0.42 |
| ABTS radical scavenging | 4.23 ± 0.31 |
| Ferric reducing antioxidant power (FRAP) | 7.89 ± 0.56 |
These findings suggest that the compound possesses strong antioxidant activity, which may contribute to its observed biological effects in various systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
